PBRM1-BD2-IN-4 is a selective inhibitor targeting the bromodomain of PBRM1, a subunit of the PBAF chromatin remodeling complex. PBRM1 plays a dual role in cancer biology, functioning as both a tumor suppressor and promoter, particularly in clear cell renal cell carcinoma and prostate cancer. The compound is designed to elucidate the role of PBRM1 in chromatin binding and its implications in cancer pathogenesis.
The compound was identified through high-throughput screening of chemical libraries aimed at discovering selective inhibitors for the second bromodomain (BD2) of PBRM1. Research efforts have focused on understanding the interactions between PBRM1 and acetylated histones, as well as its binding affinity to various nucleic acid structures.
PBRM1-BD2-IN-4 is classified as an epigenetic reader domain inhibitor, specifically targeting bromodomains, which are protein interaction modules that recognize acetylated lysine residues on histone proteins.
The synthesis of PBRM1-BD2-IN-4 involves several key steps, including:
The synthesis typically follows established routes for similar compounds, with careful monitoring of reaction conditions to optimize yield and purity. For example, the introduction of chlorine at specific positions on the quinazolinone scaffold significantly enhanced binding affinity .
PBRM1-BD2-IN-4 features a complex molecular structure characterized by a core scaffold that interacts specifically with the BD2 domain of PBRM1. The detailed structural analysis reveals:
The binding affinity of PBRM1-BD2-IN-4 has been quantified with dissociation constants (Kd) typically in the low micromolar range, indicating strong interaction with its target .
PBRM1-BD2-IN-4 participates in several significant chemical reactions:
Quantitative assays have demonstrated that PBRM1-BD2-IN-4 effectively disrupts PBRM1's chromatin binding capabilities, which can be monitored through changes in thermal stability (ΔTm) and cellular proliferation assays .
The mechanism by which PBRM1-BD2-IN-4 exerts its effects involves:
Studies have shown that inhibition of PBRM1 function correlates with decreased cell proliferation in cancer models, providing evidence for its potential therapeutic application .
PBRM1-BD2-IN-4 is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that modifications can significantly influence both solubility and binding characteristics .
PBRM1-BD2-IN-4 has several scientific applications:
Fragment-based drug discovery (FBDD) served as the foundational approach for identifying initial hits against PBRM1-BD2. Researchers employed a protein-detected NMR screening pipeline using uniformly ¹⁵N-labeled PBRM1-BD2 to screen 1,968 rule-of-three-compliant fragments from Maybridge and Zenobia libraries. This methodology leveraged 1H-¹⁵N SOFAST-HMQC spectra to detect binding-induced chemical shift perturbations (CSPs) when fragments were administered in multiplexed pools (12-plex → 3-plex → individual validation). The screen yielded 17 validated hits (hit rate: 0.7–1.2%) with dissociation constants (Kd) ranging from 45 μM to >2 mM. The tightest-binding fragment, Compound 5 (Kd = 45.3 ± 8.1 μM), featured an aminopyridazine core and demonstrated a ligand efficiency (LE) of 0.31. This hit formed the critical starting point for medicinal chemistry optimization due to its favorable binding energy per atom and structural tractability [1] [3].
Table 1: Key Fragment Screening Results Against PBRM1-BD2
Fragment ID | Structure Class | Kd (μM) | Ligand Efficiency | ΔTm (°C) |
---|---|---|---|---|
Compound 5 | Aminopyridazine | 45.3 ± 8.1 | 0.31 | 1.0 ± 0.2 |
Compound 6 | Quinazolinone | 79 ± 35 | 0.33 | 1.5 ± 1.0 |
Compound 6a | Quinazolinone deriv. | 170 ± 35 | 0.40 | 1.0 ± 0.1 |
The initial fragment hits underwent iterative optimization guided by protein-detected NMR titration experiments and structure-activity relationship (SAR) studies. NMR spectroscopy enabled residue-specific mapping of fragment binding epitopes within PBRM1-BD2’s hydrophobic acetyl-lysine recognition site. Introduction of a meta-chlorine substituent to Compound 5’s phenyl ring (yielding Compound 11) enhanced hydrophobic contacts with Pro263, Val284, and Tyr271, improving affinity 3-fold (Kd = 15.8 μM). Subsequent derivatization focused on:
This process culminated in Pbrm1-BD2-IN-4 (Compound 15), exhibiting a Kd of 5.5 μM against PBRM1-BD2 and 11.1 μM against PBRM1-BD5. Its biochemical IC50 for PBRM1-BD2 reached 0.2 μM, representing a 225-fold enhancement over the original fragment hit [1] [2].
Table 2: Evolution of PBRM1-BD2 Inhibitors via NMR-Guided Optimization
Compound | Structural Modification | PBRM1-BD2 Kd (μM) | PBRM1-BD5 Kd (μM) | Key Interactions |
---|---|---|---|---|
Fragment 5 | None (hit) | 45.3 | >200 | H-bond: Asn263 |
Compound 11 | m-Cl-phenyl | 15.8 | 90.2 | Hydrophobic: Tyr271 |
Compound 15 (Pbrm1-BD2-IN-4) | Bicyclic quinazolinone | 5.5 | 11.1 | Halogen bond: Pro263, Leu282 |
Lead optimization involved scaffold hopping from the initial aminopyridazine core to bicyclic quinazolinones to enhance rigidity and binding efficiency. Computational docking into the NMR structure of PBRM1-BD2 (PDB: 2KTB) revealed that:
This scaffold evolution achieved exceptional selectivity across the bromodomain superfamily:
Table 3: Selectivity Profile of Optimized PBRM1-BD2 Inhibitors
Bromodomain | Pbrm1-BD2-IN-4 Kd (μM) | Pbrm1-BD2-IN-8 Kd (μM) | PFI-3 Kd (μM) |
---|---|---|---|
PBRM1-BD2 | 5.5 | 4.4 | 0.14 |
PBRM1-BD3 | >100 | >100 | 1.2 |
PBRM1-BD4 | >100 | >100 | 0.9 |
PBRM1-BD5 | 11.1 | 25.0 | 0.18 |
SMARCA2 | >100 | >100 | 0.21 |
SMARCA4 | >100 | >100 | 0.19 |
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